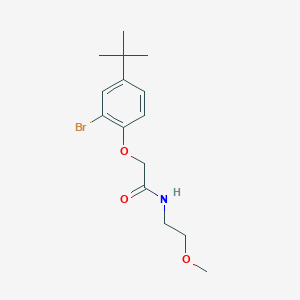
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, BRITE-3181, and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The precise mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide is not yet fully understood. However, it is believed that this compound may act by inhibiting key enzymes or signaling pathways involved in tumor growth and proliferation.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has also been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, and may also have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar activity. However, this compound may also have limited solubility in certain solvents, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide. For example, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Additionally, research is needed to explore the potential applications of this compound in other disease areas, such as infectious diseases and inflammatory disorders. Finally, efforts should be made to optimize the synthesis and formulation of this compound to improve its efficacy and reduce any potential toxicity.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide involves the reaction of 2-bromo-4-tert-butylphenol with ethyl 2-bromoacetate in the presence of a base catalyst. The resulting intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxyethylamine to yield the final product.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases and conditions. For example, this compound has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of novel cancer therapies.
Propiedades
Fórmula molecular |
C15H22BrNO3 |
|---|---|
Peso molecular |
344.24 g/mol |
Nombre IUPAC |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C15H22BrNO3/c1-15(2,3)11-5-6-13(12(16)9-11)20-10-14(18)17-7-8-19-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,18) |
Clave InChI |
IOEJFUZVHGZDIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NCCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B296145.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![N-(4-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B296154.png)
![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)


![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(1-phenylethyl)propanamide](/img/structure/B296161.png)
![4-[allyl(methylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B296162.png)
![N-(2,4-dimethoxyphenyl)-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296163.png)

